molecular formula C9H11NO3 B2676328 2-(3-Aminophenoxy)propanoic acid CAS No. 26105-16-8

2-(3-Aminophenoxy)propanoic acid

Cat. No. B2676328
CAS RN: 26105-16-8
M. Wt: 181.191
InChI Key: CBMBJWPVJSOBKP-UHFFFAOYSA-N
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Description

“2-(3-Aminophenoxy)propanoic acid” is a compound that contains an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The R group is the part that distinguishes one amino acid from the next .


Synthesis Analysis

The synthesis of “2-(3-Aminophenoxy)propanoic acid” involves complex chemical reactions. A comparative metabolomics analysis of the key metabolic nodes in propionic acid synthesis in Propionibacterium acidipropionici has been conducted . The results indicated that the amounts of metabolic intermediates of glycolysis, the Wood–Werkman cycle, and amino acid metabolism differed markedly .


Molecular Structure Analysis

The molecular structure of “2-(3-Aminophenoxy)propanoic acid” is represented by the Inchi Code 1S/C9H11NO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H,11,12) . The molecular weight of this compound is 181.19 .


Chemical Reactions Analysis

The chemical reactions of “2-(3-Aminophenoxy)propanoic acid” are complex and involve multiple steps. The profens, a category of nonselective, nonsteroidal anti-inflammatory drugs (NSAIDs), reduce pain, body temperature in fever, signs of inflammation, and, in mice, slow the development of cancers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Aminophenoxy)propanoic acid” include its molecular weight, which is 181.19 . More detailed information about its physical and chemical properties was not found in the search results.

Scientific Research Applications

Renewable Building Blocks in Polymer Synthesis

2-(3-Aminophenoxy)propanoic acid has potential applications in polymer synthesis. A study by Trejo-Machin et al. (2017) explored the use of a related compound, phloretic acid, as a renewable building block for enhancing the reactivity of molecules in benzoxazine ring formation, highlighting the potential of similar phenolic compounds in the creation of bio-based polymers.

Novel Phenolic Compounds and Anti-inflammatory Properties

The compound's structure is similar to newly identified phenolic compounds from the leaves of Eucommia ulmoides Oliv., which exhibit anti-inflammatory effects. Ren et al. (2021) Ren et al. (2021) isolated new compounds structurally related to 2-(3-Aminophenoxy)propanoic acid, demonstrating modest inhibitory activities in inflammation-related assays. This suggests potential therapeutic applications of similar compounds.

Advanced Fluorescent Biolabels

Research by Briggs et al. (2002) Briggs et al. (2002) showed that derivatives of phenolic acids, similar to 2-(3-Aminophenoxy)propanoic acid, can be used in the synthesis of fluorescent biolabels. The study successfully attached a novel fluorescent biolabel to rabbit IgG, demonstrating its potential in biological tagging and imaging applications.

Future Directions

The future directions of “2-(3-Aminophenoxy)propanoic acid” research could involve further exploration of its synthesis, chemical reactions, and potential applications. One study has suggested that the profens, which are derivatives of 2-phenylpropanoic acid, could be promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .

properties

IUPAC Name

2-(3-aminophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMBJWPVJSOBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminophenoxy)propanoic acid

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